Cas no 2764005-13-0 (2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid)
![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid structure](https://www.kuujia.com/scimg/cas/2764005-13-0x500.png)
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid
- EN300-37343034
- 2764005-13-0
- 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid
-
- Inchi: 1S/C16H23NO4/c1-2-3-21-15(20)17-16(9-14(18)19)12-5-10-4-11(7-12)8-13(16)6-10/h2,10-13H,1,3-9H2,(H,17,20)(H,18,19)
- InChI Key: KEDUZTMWSUNQCJ-UHFFFAOYSA-N
- SMILES: OC(CC1(C2CC3CC(C2)CC1C3)NC(=O)OCC=C)=O
Computed Properties
- Exact Mass: 293.16270821g/mol
- Monoisotopic Mass: 293.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 75.6Ų
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343034-0.05g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 0.05g |
$660.0 | 2025-03-18 | |
Enamine | EN300-37343034-0.25g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 0.25g |
$723.0 | 2025-03-18 | |
Enamine | EN300-37343034-2.5g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 2.5g |
$1539.0 | 2025-03-18 | |
Enamine | EN300-37343034-10.0g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 10.0g |
$3376.0 | 2025-03-18 | |
Enamine | EN300-37343034-5.0g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 5.0g |
$2277.0 | 2025-03-18 | |
Enamine | EN300-37343034-0.1g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 0.1g |
$691.0 | 2025-03-18 | |
Enamine | EN300-37343034-0.5g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 0.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37343034-1.0g |
2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid |
2764005-13-0 | 95.0% | 1.0g |
$785.0 | 2025-03-18 |
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid Related Literature
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
Additional information on 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid
Comprehensive Overview of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid (CAS No. 2764005-13-0)
In the realm of advanced organic chemistry and pharmaceutical research, 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid (CAS No. 2764005-13-0) has emerged as a compound of significant interest. This molecule, characterized by its unique adamantane backbone and functional groups, is increasingly studied for its potential applications in drug development, material science, and biocatalysis. Its structural complexity and versatility make it a focal point for researchers exploring novel therapeutic agents and innovative chemical synthesis pathways.
The compound's adamantane core is a hallmark of its stability and rigidity, which are highly valued in medicinal chemistry. The incorporation of the prop-2-en-1-yloxy carbonyl group further enhances its reactivity, enabling it to participate in a variety of chemical reactions. This feature is particularly relevant in the context of click chemistry, a rapidly growing field that emphasizes efficient and selective bond-forming reactions. Researchers are leveraging these properties to design targeted drug delivery systems and bioconjugation strategies, which are among the most searched topics in modern pharmaceutical sciences.
One of the most compelling aspects of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid is its potential role in addressing neurodegenerative diseases. The adamantane moiety is known to interact with biological membranes and proteins, making it a candidate for modulating ion channels and enzyme activity. Recent studies have highlighted its relevance in the development of Alzheimer's disease therapeutics, a topic that garners substantial attention in both academic and public domains. This aligns with the growing demand for neuroprotective agents and disease-modifying treatments, as evidenced by trending searches in healthcare and biotechnology.
From a synthetic perspective, the compound's carboxylic acid functionality offers a versatile handle for further derivatization. This is particularly valuable in the design of prodrugs and polymeric materials, where controlled release and biodegradability are critical. The allyloxy carbonyl group also opens doors to photopolymerization applications, a technique widely explored in 3D printing and tissue engineering. These interdisciplinary applications underscore the compound's relevance in cutting-edge research areas that dominate scientific discourse today.
In the context of green chemistry, 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid presents opportunities for sustainable synthesis. Researchers are investigating its use in catalytic processes and biodegradable materials, addressing the global push for environmentally friendly chemical solutions. This resonates with the increasing public interest in eco-friendly pharmaceuticals and sustainable manufacturing, topics frequently queried in search engines and AI-driven platforms.
Quality control and analytical characterization of this compound are also critical, given its complex structure. Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to ensure purity and consistency. These methods are essential for meeting regulatory standards in pharmaceutical development, another area of high interest among professionals and stakeholders in the chemical and life sciences industries.
In summary, 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid (CAS No. 2764005-13-0) represents a multifaceted compound with broad applicability across diverse scientific disciplines. Its structural features and functional groups make it a valuable asset in drug discovery, material science, and sustainable chemistry. As research continues to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.
2764005-13-0 (2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}adamantan-2-yl)acetic acid) Related Products
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)




